molecular formula C4H5BrN2O B1272057 3-Bromo-5-aminomethylisoxazole CAS No. 2763-93-1

3-Bromo-5-aminomethylisoxazole

Cat. No.: B1272057
CAS No.: 2763-93-1
M. Wt: 177 g/mol
InChI Key: LCFSQWLCIUITOH-UHFFFAOYSA-N
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Description

3-Bromo-5-aminomethylisoxazole is a useful research compound. Its molecular formula is C4H5BrN2O and its molecular weight is 177 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods

  • Synthesis of 3-aminoisoxazoles: A novel two-step procedure for synthesizing 3-amino-5-substituted-isoxazoles, involving the reaction of 3-bromoisoxazolines with amines, followed by oxidation to yield 3-aminoisoxazoles consistently (Girardin et al., 2009).
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks: Development of one-pot, metal-free cycloaddition methods for the preparation of 5-trifluoromethylisoxazoles, starting from functionalized halogenoximes (Chalyk et al., 2019).

Pharmaceutical Research

  • Studies on 3-substituted 1,2-benzisoxazole Derivatives: Investigation of several 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives synthesized from 3-(bromomethyl)-1,2-benzisoxazole, demonstrating marked anticonvulsant activity in mice (Uno et al., 1979).

Chemical Properties and Reactions

  • Protecting Groups for 3‐Hydroxyisoxazoles: Study of the regioselectivity of 3-hydroxyisoxazole-5-ester and the synthesis of 3-O-protected 3-hydroxyisoxazole-5-carbaldehydes as intermediates in routes to analogues of CNS-active amino acids (Riess et al., 1998).
  • The Tautomerism of Heteroaromatic Compounds: Investigation of the infra-red and ultra-violet spectra of 5-hydroxyisoxazoles and isoxazol-5-ones to understand their basicities and tautomerism (Boulton & Katritzky, 1961).

Biochemical Applications

  • Covalent Inhibition by a Latent Electrophile: Exploration of 3-bromo-4,5-dihydroxazole-functionalized chemical fragments for targeting specific protein cysteines in drug discovery, demonstrating their ability to engage reactive cysteine residues in the human proteome (Byun et al., 2023).

Mechanism of Action

While specific information on the mechanism of action of 3-Bromo-5-aminomethylisoxazole was not found, it’s worth noting that isoxazoline derivatives have been studied for their potential to inhibit GAPDH enzyme in PDAC cells, triggering autophagy and apoptotic cell death .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

3-Bromo-isoxazoline derivatives, which are structurally similar to 3-Bromo-5-aminomethylisoxazole, have been studied for their potential to inhibit GAPDH enzyme in PDAC cells, triggering autophagy and apoptotic cell death . This suggests that this compound could potentially have similar applications in the future.

Properties

IUPAC Name

(3-bromo-1,2-oxazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O/c5-4-1-3(2-6)8-7-4/h1H,2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFSQWLCIUITOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376822
Record name 3-Bromo-5-aminomethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2763-93-1
Record name 3-Bromo-5-aminomethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromo-1,2-oxazol-5-yl)methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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